1-bromo-5-methyl-2-Hexanone

Catalog No.
S15968472
CAS No.
136604-90-5
M.F
C7H13BrO
M. Wt
193.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-5-methyl-2-Hexanone

CAS Number

136604-90-5

Product Name

1-bromo-5-methyl-2-Hexanone

IUPAC Name

1-bromo-5-methylhexan-2-one

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

InChI

InChI=1S/C7H13BrO/c1-6(2)3-4-7(9)5-8/h6H,3-5H2,1-2H3

InChI Key

LAIOKBCBCQXLNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)CBr

1-Bromo-5-methyl-2-hexanone, with the chemical formula C7_7H13_{13}BrO, is a bromo-substituted ketone that features a six-carbon chain with a methyl group and a bromine atom. Its systematic name is 6-bromo-2-hexanone, and it is recognized by the CAS number 10226-29-6. This compound appears as a colorless to pale yellow liquid with a characteristic odor, and it has a boiling point of approximately 144°C (291.2°F) .

Typical of ketones and haloalkanes. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of various nucleophiles. Additionally, it can participate in condensation reactions, particularly with alcohols or amines, to form more complex structures. For instance, it can be converted into 1-(5-oxo-hexyl)-pyridinium bromide when reacted with pyridine .

1-Bromo-5-methyl-2-hexanone can be synthesized through several methods:

  • From 4-Bromobutyl-Oxirane: This method involves using 1.6M methyl lithium (MeLi) and ferric chloride (FeCl3_3) in tetrahydrofuran as a solvent, yielding approximately 78% .
  • Condensation Reactions: Similar to the synthesis of other ketones, it can be produced by reacting acetone with appropriate alkyl halides under controlled conditions.
  • Bromination of Ketones: The compound can also be synthesized by brominating 5-methyl-2-hexanone using bromine or other brominating agents.

1-Bromo-5-methyl-2-hexanone finds applications in organic synthesis as an intermediate for producing various chemical compounds. It is particularly useful for creating pharmaceuticals and agrochemicals due to its reactive bromine atom and carbonyl group. Additionally, it can be employed in the synthesis of specialty chemicals and as a reagent in laboratory settings .

Several compounds share structural similarities with 1-bromo-5-methyl-2-hexanone. Here are some notable examples:

Compound NameStructureUnique Features
5-Methyl-2-pentanoneC6_6H12_{12}OLacks halogen; commonly used as a solvent
4-Bromo-3-methylbutan-2-oneC7_7H13_{13}BrODifferent position of bromine; potential for different reactivity
6-Bromohexan-2-oneC7_7H13_{13}BrOStructural isomer; similar reactivity but different applications

These compounds highlight the uniqueness of 1-bromo-5-methyl-2-hexanone within its class due to its specific functional groups and potential applications in synthesis.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

192.01498 g/mol

Monoisotopic Mass

192.01498 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

Explore Compound Types